7-methyl-6-nonyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
7-methyl-6-nonyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-nonyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .
Industrial Production Methods
The use of microwave irradiation and aqueous media has been proposed to improve reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-nonyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indole derivatives .
Scientific Research Applications
7-methyl-6-nonyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a DNA intercalating agent, making it useful in studying DNA interactions.
Medicine: Exhibits antiviral, antitumor, and antidiabetic activities.
Industry: Used in the development of optoelectronic devices and redox flow batteries.
Mechanism of Action
The primary mechanism of action for 7-methyl-6-nonyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to its antiviral and anticancer properties . The compound’s interaction with DNA increases the thermal stability of the DNA-quinoxaline complex, which is crucial for its biological activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole structure, known for its antitumor activity.
6H-indolo[2,3-b]quinoxaline derivatives: These compounds share the same core structure and exhibit similar biological activities.
Uniqueness
7-methyl-6-nonyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indoloquinoxaline derivatives .
Properties
Molecular Formula |
C24H29N3 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
7-methyl-6-nonylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H29N3/c1-3-4-5-6-7-8-11-17-27-23-18(2)13-12-14-19(23)22-24(27)26-21-16-10-9-15-20(21)25-22/h9-10,12-16H,3-8,11,17H2,1-2H3 |
InChI Key |
GLTFVUOVGLHKKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
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